
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-, also known as DCNF, is a chemical compound that has been widely studied for its potential applications in scientific research. DCNF is a nitrofuran derivative that has been synthesized through various methods and has been shown to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- is not fully understood. However, it has been proposed that Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- binds to zinc ions through its nitrofuran moiety, forming a complex that emits a strong fluorescence signal upon excitation. The binding of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- to zinc ions has been shown to be reversible, allowing for the detection of zinc ions in real-time.
Biochemical and Physiological Effects
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has been shown to exhibit interesting biochemical and physiological effects. In vitro studies have shown that Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- also exhibits a strong fluorescence signal upon binding to zinc ions, making it an excellent fluorescent probe for the detection of zinc ions in biological samples. However, Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has some limitations. It is not water-soluble, which limits its use in aqueous solutions. Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- also has a relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence experiments.
Orientations Futures
For the study of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- include the development of improved synthesis methods, water-soluble derivatives, and the investigation of its potential anticancer properties.
Méthodes De Synthèse
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- can be synthesized through various methods, including the reaction of 3,4-dichloro-5-nitrofuran with acetyl chloride in the presence of anhydrous aluminum chloride. Another method involves the reaction of 3,4-dichloro-5-nitrofuran with acetic anhydride in the presence of sulfuric acid. The yield of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- using these methods ranges from 60-80%.
Applications De Recherche Scientifique
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has been widely studied for its potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of zinc ions in biological systems. Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has been shown to selectively bind to zinc ions and emit a strong fluorescence signal upon excitation. This property has been utilized in the development of zinc ion sensors for the detection of zinc ions in biological samples.
Propriétés
| 122587-20-6 | |
Formule moléculaire |
C6H3Cl2NO4 |
Poids moléculaire |
223.99 g/mol |
Nom IUPAC |
1-(3,4-dichloro-5-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H3Cl2NO4/c1-2(10)5-3(7)4(8)6(13-5)9(11)12/h1H3 |
Clé InChI |
XFXWVERCUJGBEA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
SMILES canonique |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
| 122587-20-6 | |
Synonymes |
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




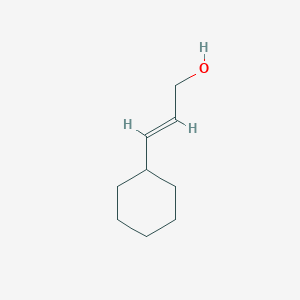

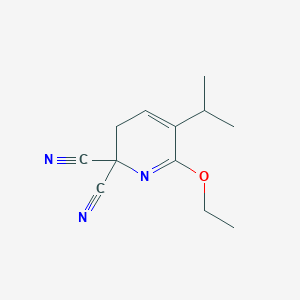
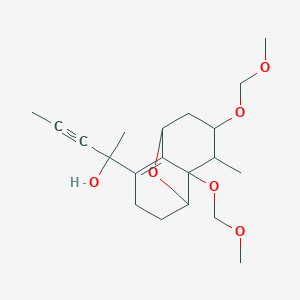


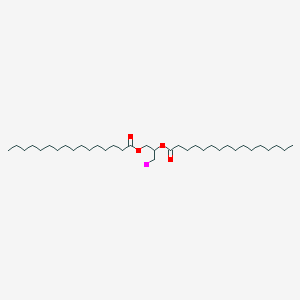

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)
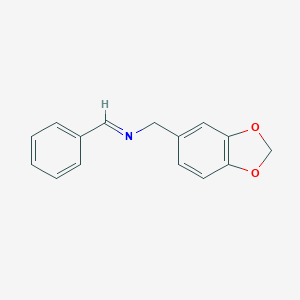
![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)

